Ethyl 2-(2-amino-6H-1,3,4-thiadiazin-5-yl)acetate;hydrochloride

Selective heterocycle synthesis Thiadiazine formation Reaction yield comparison

Ethyl 2-(2-amino-6H-1,3,4-thiadiazin-5-yl)acetate hydrochloride (CAS 66870-47-1) is a 2-amino-6H-1,3,4-thiadiazine bearing an ethyl acetate substituent at the 5-position as its hydrochloride salt. It was originally developed as a key intermediate for herbicidal thiadiazine-5-acetate derivatives through selective condensation of thiosemicarbazide with ethyl 4-chloroacetoacetate, a reaction that can yield this thiadiazine, a thiazole, or a thiazoline isomer depending on conditions.

Molecular Formula C7H11N3O2S
Molecular Weight 201.25 g/mol
CAS No. 66870-47-1
Cat. No. B188271
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(2-amino-6H-1,3,4-thiadiazin-5-yl)acetate;hydrochloride
CAS66870-47-1
Molecular FormulaC7H11N3O2S
Molecular Weight201.25 g/mol
Structural Identifiers
SMILESCCOC(=O)CC1=NN=C(SC1)N
InChIInChI=1S/C7H11N3O2S/c1-2-12-6(11)3-5-4-13-7(8)10-9-5/h2-4H2,1H3,(H2,8,10)
InChIKeySKISAONJDMZROQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-(2-amino-6H-1,3,4-thiadiazin-5-yl)acetate Hydrochloride Procurement Guide: Core Properties and Utility


Ethyl 2-(2-amino-6H-1,3,4-thiadiazin-5-yl)acetate hydrochloride (CAS 66870-47-1) is a 2-amino-6H-1,3,4-thiadiazine bearing an ethyl acetate substituent at the 5-position as its hydrochloride salt [1]. It was originally developed as a key intermediate for herbicidal thiadiazine-5-acetate derivatives through selective condensation of thiosemicarbazide with ethyl 4-chloroacetoacetate, a reaction that can yield this thiadiazine, a thiazole, or a thiazoline isomer depending on conditions [1]. Its value as a research chemical lies in its defined crystalline hydrochloride form and the specific reactivity of the 2-amino group and the ester side chain for downstream functionalization [2].

Why Ethyl 2-(2-amino-6H-1,3,4-thiadiazin-5-yl)acetate Hydrochloride Cannot Be Replaced by In-Class Analogs


The selectivity of the thiosemicarbazide-ethyl 4-chloroacetoacetate condensation is highly sensitive to solvent polarity, acidity, and temperature, producing entirely different heterocyclic cores [1]. Attempting substitution with the free base (e.g., CAS 66870-48-2) or alkyl ester analogs alters the reactivity and handling stability of the building block [2]. The following quantitative evidence demonstrates that small structural changes lead to significantly different synthetic outcomes, making unvalidated substitution risky for researchers aiming to access the specific thiadiazine scaffold.

Ethyl 2-(2-amino-6H-1,3,4-thiadiazin-5-yl)acetate Hydrochloride: Quantified Differentiation Against Comparators


Synthetic Selectivity: Yield of Thiadiazine vs. Thiazole/Thiazoline Isomers

Under optimized conditions (acetonitrile, 60 °C), the target thiadiazine hydrochloride precipitates in 67% yield, whereas the competing thiazole isomer (ethyl 2-hydrazinothiazole-4-acetate) requires a completely different solvent system (aqueous ethanolic potassium acetate) and the thiazoline isomer forms predominantly in warm concentrated HCl [1]. This demonstrates that the core heterocycle is determined by reaction conditions, and the target hydrochloride salt is the exclusive isolable product under the specified protocol.

Selective heterocycle synthesis Thiadiazine formation Reaction yield comparison

Handling and Storage Stability: Hydrochloride Salt vs. Free Base

The free base of the target ester (CAS 66870-48-2) undergoes spontaneous double-bond migration upon neutralization to form the α,β-unsaturated ester [1]. In contrast, the hydrochloride salt is a stable, crystalline solid with a defined melting point of 147-148 °C that can be stored and used without this tautomeric rearrangement risk [2].

Chemical stability Salt form advantage Solid-state characterization

Ethyl 2-(2-amino-6H-1,3,4-thiadiazin-5-yl)acetate Hydrochloride: Application Scenarios Derived from Evidence


Precursor for Herbicidal Thiadiazine-5-Acetic Acid Derivatives

As described in US Patent 4,254,259, this hydrochloride is the direct precursor to a family of herbicidal oximes and benzoylated thiadiazines. Researchers synthesizing the 2-amino-5-ethyloxalyl-6H-1,3,4-thiadiazine oxime series require this exact intermediate to avoid the non-herbicidal thiazole or thiazoline by-products that would result from using the wrong salt form or isomer [1].

Scaffold for Selective Benzoylation Studies

The 2-amino group and the ring nitrogen atoms show solvent-dependent benzoylation regiochemistry [1]. The hydrochloride salt provides the correctly protonated form to study these selective N-benzoylation reactions, which cannot be replicated with the free base or other 2-amino-thiadiazine esters that lack the 5-acetate functionality [2].

Building Block for Tautomerism and Ring-Contraction Research

This compound serves as the starting point for investigating the thiadiazine-to-thiazole ring contraction in acidic acetone, a reaction that proceeds cleanly from the hydrochloride but is complicated by side reactions if the free base or a methyl ester is used [1]. The quantitative conversion to ethyl 2-isopropylidenehydrazonothiazole-4-acetate makes it a reliable tool for mechanistic studies.

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